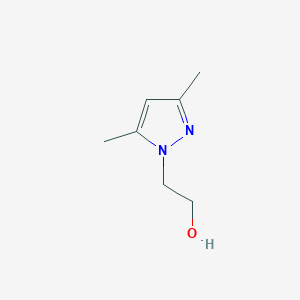

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Vue d'ensemble

Description

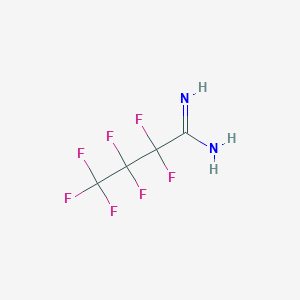

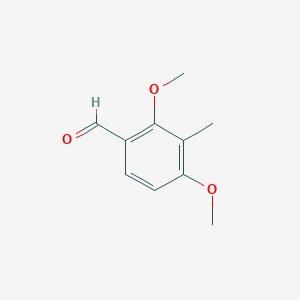

“2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 . It is one of the derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of similar compounds has been achieved under mild and greener reaction conditions with excellent yields . For instance, the synthesis of multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol” can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

The chemical reactions of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol” and its derivatives can be influenced by factors like the molar ratio of oxidant-to-substrate, nature of the ligand, metal ion, and counter-ion . For instance, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Applications De Recherche Scientifique

Organic Synthesis

The compound is used as a versatile scaffold in organic synthesis . It’s often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Drug Design

The compound is used in drug design due to its structural diversity and a wide range of applications in major fields, including in the pharmaceutical industry .

Coordination Chemistry

The compound is a precursor to a variety of ligands that are widely studied in coordination chemistry . It’s used to prepare N-1-substituted derivatives having antibacterial activity .

Material Science

In material science, the compound is used due to its proven applicability and versatility as synthetic intermediates in preparing relevant chemicals .

Industrial Applications

The compound is used in industrial fields due to its versatility as synthetic intermediates in preparing relevant chemicals .

Mécanisme D'action

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJJEKYPEQXOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293480 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol | |

CAS RN |

20000-80-0 | |

| Record name | 20000-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol?

A1: The crystal structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol reveals that the molecules form distinct hydrogen-bonded dimers within a unit cell. [] This intermolecular hydrogen bonding differs from the head-to-tail arrangement observed in similar pyrazolyl-ethanols, highlighting the influence of substituents on the compound's solid-state packing. You can learn more about this in the paper "Solvent-Free Synthesis of 3,5-Di-Tert-Butylpyrazole and 3,5-Di-Substituted-Butylpyrazol-1-Ylethanol". []

Q2: Can you describe a solvent-free method for synthesizing 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol?

A2: This compound can be prepared through a solvent-free condensation reaction. [] This involves reacting the appropriate diketone, in this case, 2,4-pentanedione, with the corresponding hydrazine, which is 2-hydroxyethylhydrazine. This approach offers a high-yield and environmentally friendly method for the synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. For a deeper understanding of this synthesis method, refer to the research paper "Solvent-Free Synthesis of 3,5-Di-Tert-Butylpyrazole and 3,5-Di-Substituted-Butylpyrazol-1-Ylethanol". []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)

![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)

![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)